N,N-dimethyl-2-({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}oxy)pyrimidin-4-amine
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Overview
Description
N,N-dimethyl-2-({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}oxy)pyrimidin-4-amine is a complex organic compound that features a unique bicyclic structure. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities The presence of the 8-azabicyclo[32
Preparation Methods
The synthesis of N,N-dimethyl-2-({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}oxy)pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies . These methods often involve the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N,N-dimethyl-2-({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}oxy)pyrimidin-4-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups within the molecule.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}oxy)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
N,N-dimethyl-2-({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}oxy)pyrimidin-4-amine can be compared with other similar compounds, such as:
Tropane alkaloids: These compounds share the 8-azabicyclo[3.2.1]octane scaffold and exhibit similar biological activities.
2-Azabicyclo[3.2.1]octane derivatives: These compounds also feature a bicyclic structure and are used in drug discovery and synthetic chemistry.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for various scientific and industrial applications .
Biological Activity
N,N-Dimethyl-2-({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}oxy)pyrimidin-4-amine is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H27N3, with a molar mass of approximately 293.47 g/mol. The compound features a bicyclic structure that contributes to its unique biological properties.
This compound is believed to interact with various biological targets, primarily through modulation of G protein-coupled receptors (GPCRs). GPCRs are crucial in mediating numerous physiological processes, and compounds that influence their activity can have profound therapeutic implications.
GPCR Interaction
Research indicates that compounds similar to N,N-dimethyl derivatives often act as agonists or antagonists at specific GPCRs, which can lead to:
- Increased intracellular calcium levels : This is achieved through the activation of phospholipase C pathways, leading to the production of inositol trisphosphate (IP3) and subsequent release of calcium from the endoplasmic reticulum .
- Modulation of neurotransmitter release : By affecting synaptic transmission, these compounds can influence mood and cognitive functions.
Antidepressant Effects
Studies have suggested that compounds with similar structures exhibit antidepressant-like effects in animal models. The modulation of serotonin and norepinephrine pathways is a common mechanism attributed to their activity.
Analgesic Properties
Research has indicated potential analgesic properties, possibly through inhibition of pain pathways mediated by GPCRs related to opioid receptors.
Case Studies and Research Findings
- Study on Antidepressant Activity :
- Analgesic Activity :
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N,N-dimethyl-2-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-17(2)13-6-7-15-14(16-13)19-12-8-10-4-5-11(9-12)18(10)3/h6-7,10-12H,4-5,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFKTYMCOVKCPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC3=NC=CC(=N3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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